A Comprehensive Technical Guide to the Physicochemical Properties of 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC)
A Comprehensive Technical Guide to the Physicochemical Properties of 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC)
Introduction
1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) is a saturated phospholipid of significant interest in the fields of biophysics, drug delivery, and membrane biology. Its structure, characterized by a glycerol backbone, a phosphocholine headgroup, and two 20-carbon saturated acyl chains (arachidic acid), imparts distinct physicochemical properties that make it a valuable component in the formulation of liposomes and other lipid-based nanoparticles.[1][2] The long, saturated nature of its acyl chains results in a high phase transition temperature, leading to the formation of rigid, stable, and tightly packed lipid bilayers.[1] This guide provides an in-depth exploration of the core physicochemical properties of DAPC, offering both established data and field-proven insights for researchers, scientists, and drug development professionals.
Core Physicochemical Properties of DAPC
The functional utility of DAPC in various research and pharmaceutical applications is dictated by its fundamental physicochemical characteristics. These properties influence its self-assembly into supramolecular structures, its interaction with other molecules, and the overall stability and morphology of the lipid bilayers it forms.
General Properties
| Property | Value | Source(s) |
| Synonyms | 1,2-DAPC, L-α-Diarachidonoyl lecithin, 1,2-Dieicosanoyl-sn-glycero-3-phosphocholine, PC(20:0/20:0) | [2] |
| CAS Number | 61596-53-0 | [2] |
| Molecular Formula | C48H96NO8P | [2] |
| Molecular Weight | 846.25 g/mol | [1] |
| Physical State | Crystalline solid |
Thermal Properties
The thermal behavior of DAPC is a critical determinant of its application, particularly in the formation of lipid bilayers with specific fluidity and stability profiles.
| Property | Value | Significance | Source(s) |
| Phase Transition Temperature (Tm) | ~66 °C | The high Tm, attributed to the long, saturated acyl chains, results in a gel-phase bilayer at physiological temperatures, offering high stability and low permeability. This is crucial for applications requiring controlled release of encapsulated agents. | [3] |
| Melting Point | Not precisely determined for DAPC. For comparison, the melting point of the shorter-chain homolog, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC; 18:0), is reported to be 236°C. | The melting point of phospholipids is significantly higher than their phase transition temperature and reflects the energy required to disrupt the crystalline solid state. | [4] |
Solubility Profile
The amphiphilic nature of DAPC governs its solubility in various solvents. While the phosphocholine headgroup imparts some polarity, the long hydrocarbon tails dominate its solubility characteristics.
| Solvent | Solubility | Rationale | Source(s) |
| Chloroform | Soluble | The nonpolar nature of chloroform effectively solvates the long acyl chains. Hydrogen bonding can occur between chloroform and the phosphate and carbonyl groups of the phospholipid. | [5] |
| Ethanol | 25 mg/ml | Ethanol's intermediate polarity allows it to interact with both the hydrophilic headgroup and, to a lesser extent, the hydrophobic tails. | [2] |
| Water | Very low | The hydrophobic tails are poorly solvated by water, leading to extremely low monomeric solubility and a strong tendency to self-assemble into bilayers to minimize contact with the aqueous environment. |
Note: For long-chain, saturated acidic lipids that are difficult to solubilize in pure chloroform, the addition of a small amount of methanol (e.g., 2%) and water (e.g., 0.5-1%) can improve solubility.[6]
Self-Assembly and Bilayer Characteristics
In aqueous environments, DAPC spontaneously forms lipid bilayers, the fundamental structure of liposomes and cell membranes. The properties of these bilayers are critical to their function.
| Property | Estimated Value/Context | Significance | Source(s) |
| Critical Micelle Concentration (CMC) | Not experimentally determined for DAPC. For diacyl phosphatidylcholines, the CMC is extremely low (in the nanomolar range) and decreases with increasing acyl chain length. For example, the CMC of 16:0 PC is ~0.46 nM. The CMC of DAPC is expected to be even lower. | The CMC represents the monomer concentration above which self-assembly into micelles or bilayers occurs. The extremely low CMC of DAPC indicates a very strong thermodynamic favorability for bilayer formation. | [7][8] |
| pKa (Phosphate Group) | ~0.8 | The low pKa of the phosphate group means it is deprotonated and carries a negative charge over a wide pH range. This, combined with the positively charged quaternary amine of the choline group, results in a zwitterionic headgroup at physiological pH. | [9] |
| Area per Molecule | Decreases with increasing acyl chain length for saturated PCs. For DPPC (16:0) in the fluid phase, it is in the range of 65.7-66.5 Ų. The area per molecule for DAPC in the gel phase at physiological temperatures would be significantly smaller. | This parameter reflects the packing density of the lipids in the bilayer, which in turn affects membrane fluidity, permeability, and protein interactions. | [10][11] |
| Bilayer Thickness | Increases with acyl chain length. For fluid-phase saturated PCs, the hydrophobic thickness increases from ~29.6 Å for di12:0 PC to ~38.6 Å for di16:0 PC. The gel-phase DAPC bilayer would be even thicker. | Bilayer thickness is a key structural parameter that influences the incorporation and function of transmembrane proteins and the overall mechanical properties of the membrane. | [12] |
Experimental Protocols for Physicochemical Characterization
The accurate determination of the physicochemical properties of DAPC relies on well-established experimental techniques. The following section details the methodologies for key characterization experiments.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat changes that occur in a sample as a function of temperature, making it ideal for determining the phase transition temperature of lipids.[13]
Methodology:
-
Sample Preparation:
-
A known amount of DAPC is dissolved in chloroform/methanol (2:1, v/v).
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The lipid film is dried under high vacuum for at least 2 hours to remove any residual solvent.
-
Multilamellar vesicles (MLVs) are formed by hydrating the lipid film with a suitable buffer (e.g., PBS, pH 7.4) at a temperature well above the expected Tm (e.g., 80°C). The dispersion is facilitated by vortexing.
-
-
DSC Measurement:
-
The lipid dispersion (typically 1-5 mg/mL) and a matching buffer reference are loaded into the DSC sample and reference cells, respectively.
-
The samples are scanned over a defined temperature range (e.g., 20°C to 80°C) at a controlled heating and cooling rate (e.g., 1°C/min).
-
Multiple heating and cooling cycles are performed to ensure the reversibility of the transition.
-
-
Data Analysis:
-
The phase transition temperature (Tm) is determined as the peak temperature of the endothermic transition on the heating scan.
-
The enthalpy of the transition (ΔH) is calculated from the area under the transition peak.
-
The width of the peak at half-height provides information about the cooperativity of the transition.
-
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
Fluorescence spectroscopy using a hydrophobic probe, such as pyrene, is a sensitive method for determining the CMC of amphiphiles. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions of DAPC with varying concentrations, bracketing the expected CMC.
-
-
Sample Preparation:
-
Add a small aliquot of the pyrene stock solution to each DAPC solution, ensuring the final pyrene concentration is very low (e.g., 1 µM) to avoid self-quenching.
-
Allow the solutions to equilibrate, typically for several hours in the dark, to ensure the pyrene partitions into the hydrophobic cores of any micelles or bilayers formed.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of each sample (e.g., from 350 to 450 nm) using an excitation wavelength of ~335 nm.
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the DAPC concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio indicates the formation of micelles and the partitioning of pyrene into a more hydrophobic environment.
-
Determination of Bilayer Thickness by Small-Angle X-ray Diffraction (SAXD)
SAXD is a powerful technique for determining the lamellar repeat distance of lipid bilayers, from which the bilayer thickness can be derived.[1][14]
Methodology:
-
Sample Preparation:
-
Prepare a highly concentrated and well-hydrated sample of DAPC MLVs (as described for DSC).
-
The sample is typically sealed in a thin-walled glass capillary.
-
-
SAXD Measurement:
-
The sample is placed in an X-ray beam, and the scattered X-rays are detected at low angles.
-
The diffraction pattern for a lamellar phase consists of a series of sharp, equally spaced Bragg peaks.
-
-
Data Analysis:
-
The lamellar repeat distance (d) is calculated from the position of the diffraction peaks using Bragg's law (nλ = 2d sinθ).
-
The bilayer thickness can be estimated from the repeat distance, taking into account the thickness of the inter-bilayer water layer, which can be determined from measurements at different hydration levels.
-
Conclusion
1,2-Diarachidoyl-sn-glycero-3-phosphocholine is a phospholipid with well-defined physicochemical properties that make it a valuable tool for researchers in various scientific disciplines. Its long, saturated acyl chains confer a high phase transition temperature, leading to the formation of highly stable and ordered lipid bilayers at physiological temperatures. This guide has provided a comprehensive overview of the key physicochemical properties of DAPC, including its thermal behavior, solubility, and self-assembly characteristics. Furthermore, detailed experimental protocols for the determination of these properties have been outlined to assist researchers in their laboratory investigations. A thorough understanding of these fundamental properties is essential for the rational design and application of DAPC-containing lipid systems in areas such as drug delivery, membrane biophysics, and nanotechnology.
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